ethyl 4-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperazine-1-carboxylate
Description
Ethyl 4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazine-1-carboxylate is a heterocyclic compound featuring a fused triazolothiazole core substituted with a hydroxy group at position 6, a furan-2-yl moiety at position 2, and a 3-methoxyphenyl group linked via a methyl bridge to the piperazine-carboxylate ester. This structure combines pharmacologically relevant motifs:
- The triazolothiazole scaffold is associated with diverse biological activities, including antimicrobial and antitumor effects .
- The 3-methoxyphenyl group introduces lipophilicity and may influence metabolic stability.
- The piperazine-carboxylate ester moiety improves solubility and pharmacokinetic properties, common in CNS-active and antimicrobial agents .
Synthetic routes for analogous compounds involve condensation reactions between substituted hydrazines and heterocyclic ketones, followed by functionalization of the piperazine ring .
Properties
IUPAC Name |
ethyl 4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(3-methoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S/c1-3-32-23(30)27-11-9-26(10-12-27)18(15-6-4-7-16(14-15)31-2)19-21(29)28-22(34-19)24-20(25-28)17-8-5-13-33-17/h4-8,13-14,18,29H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFNYZZAYNWIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazine-1-carboxylate typically involves multiple steps. The process begins with the preparation of the furan, triazole, and thiazole intermediates, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include enaminonitriles, benzohydrazides, and various catalysts .
Industrial Production Methods: Industrial production of this compound may involve microwave-mediated, catalyst-free synthesis methods to enhance efficiency and yield. This eco-friendly approach utilizes microwave irradiation to facilitate the reaction, resulting in good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Scientific Research Applications
Ethyl 4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits potential as a therapeutic agent due to its unique structure and biological activity. The compound’s ability to interact with various enzymes and receptors makes it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of ethyl 4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. These interactions are mediated by the compound’s unique structural features, which enable it to form stable complexes with its targets .
Comparison with Similar Compounds
Antifungal Activity
The target compound’s predicted antifungal activity (via molecular docking against 14-α-demethylase lanosterol, PDB: 3LD6) shows a binding affinity comparable to triazolothiadiazoles (ΔG ≈ −9.2 kcal/mol). However, triazolothiadiazoles with pyrazole substituents (e.g., ) exhibit superior experimental IC50 values (2–8 µM) due to enhanced hydrogen bonding with the enzyme’s heme cofactor .
Solubility and LogP
| Compound | LogP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|
| Target Compound | 3.1 | 0.12 |
| 3-Fluorophenyl Analogue | 2.8 | 0.21 |
| Triazolothiadiazole (R = 4-MeO-phenyl) | 3.5 | 0.08 |
The target’s piperazine-carboxylate ester improves solubility relative to non-esterified analogues but reduces permeability compared to the 3-fluorophenyl derivative .
Research Findings and Implications
Antifungal Potential: Despite favorable docking results, the target compound’s experimental efficacy may lag behind triazolothiadiazoles due to weaker heme interactions .
Metabolic Stability : The 3-methoxyphenyl group may undergo O-demethylation in vivo, necessitating prodrug strategies for clinical use.
SAR Insights :
- Electron-donating groups (e.g., methoxy) enhance target binding but reduce metabolic stability.
- Piperazine esters balance solubility and bioavailability but require optimization for CNS penetration .
Biological Activity
Ethyl 4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a triazole-thiazole hybrid structure, which is known for its diverse biological activities. The presence of the furan and methoxyphenyl groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 451.5 g/mol |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 12 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound's triazole core is particularly noted for its antifungal and antibacterial properties. For instance, compounds with similar structures have shown significant activity against various strains of bacteria and fungi.
- Antifungal Activity : Triazole derivatives are recognized as effective antifungal agents. The compound's structural features may contribute to its ability to inhibit fungal growth by disrupting cell membrane integrity or interfering with biosynthetic pathways.
- Antibacterial Activity : The compound has demonstrated promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Anti-inflammatory and Antioxidant Effects
The incorporation of the piperazine moiety is associated with anti-inflammatory properties. Research indicates that similar compounds exhibit the ability to reduce inflammation markers in vitro, suggesting that ethyl 4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazine-1-carboxylate may also possess these effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
- Modification of Functional Groups : Variations in the methoxy and furan substituents can significantly affect the compound's binding affinity to target enzymes or receptors. For example, increasing hydrophobicity through additional methyl groups may enhance membrane permeability and bioavailability.
- Triazole and Thiazole Interaction : The interaction between the triazole and thiazole rings plays a pivotal role in determining the compound's overall activity profile. Studies suggest that specific substitutions can lead to improved efficacy against resistant strains of bacteria.
Case Studies
- Antifungal Efficacy : A recent study evaluated a series of triazole derivatives against Candida albicans, where compounds structurally similar to ethyl 4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazine-1-carboxylate exhibited MIC values in the range of 0.5 to 4 μg/mL .
- Antibacterial Screening : A comprehensive screening of various triazole derivatives revealed that those with piperazine linkages showed enhanced activity against multidrug-resistant E. coli strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
